molecular formula C10H10O4 B116719 Isoferulic acid CAS No. 25522-33-2

Isoferulic acid

Cat. No.: B116719
CAS No.: 25522-33-2
M. Wt: 194.18 g/mol
InChI Key: QURCVMIEKCOAJU-HWKANZROSA-N
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Description

Isoferulic acid is a hydroxycinnamic acid, a type of organic compound. It is an isomer of ferulic acid, with the methoxy group located at the 4-position instead of the 3-position. This compound is found in various plants, including Lobelia chinensis . It is known for its antioxidant properties and potential health benefits.

Mechanism of Action

Isoferulic acid (IFA), also known as 3-Hydroxy-4-methoxycinnamic acid, is a naturally occurring cinnamic acid derivative found in various plants. It has been shown to have various pharmacological activities .

Target of Action

The primary target of IFA is the O-methyltransferase enzyme . This enzyme plays a crucial role in various biological processes, including the methylation of certain compounds, which is a key step in many metabolic pathways .

Mode of Action

IFA interacts with its targets and induces changes in cellular processes. It can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS) . IFA can also interfere with the cell cycle of cancer cells, arresting most cancer cells in the G0/G1 phase .

Biochemical Pathways

IFA affects several biochemical pathways. It is involved in the regulation of tumor cell signaling pathways, including the phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT), B-cell lymphoma-2 (Bcl-2), and tumor protein 53 (P53) pathways . These pathways play critical roles in cell growth, survival, and apoptosis.

Result of Action

IFA shows anticancer activity as it can inhibit the occurrence and development of various malignant tumors . It exerts an antitumor effect by inducing autophagy, inhibiting cell migration, invasion, and angiogenesis, and synergistically improving the efficacy of chemotherapy drugs and reducing adverse reactions . Furthermore, IFA prevents protein glycation and DNA damage .

Biochemical Analysis

Biochemical Properties

Isoferulic acid plays a significant role in biochemical reactions. It has been found to inhibit the formation of fluorescent advanced glycation end products (AGEs) and non-fluorescent AGE [N ε - (carboxymethyl) lysine: CML], as well as the level of fructosamine . This compound also prevents protein oxidation indicated by decreasing protein carbonyl formation and protein thiol modification .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been shown to inhibit the proliferation of human renal carcinoma A-498 cells, induce cleaved caspase-3 expression, and promote the apoptosis of A-498 cells . Furthermore, this compound can mitigate ethanol-induced damage of gastric epithelial cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS) . This compound can also interfere with the cell cycle of cancer cells, arrest most cancer cells in G0/G1 phase, and exert an antitumor effect by inducing autophagy .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has been shown to inhibit the formation of AGEs and non-fluorescent AGE [N ε - (carboxymethyl) lysine: CML], as well as the level of fructosamine . It also prevents protein oxidation indicated by decreasing protein carbonyl formation and protein thiol modification .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS)

Subcellular Localization

One study showed that a protein involved in the biosynthesis of coumarins, which include this compound, was localized in the cytosol

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoferulic acid can be synthesized through various methods. One common synthetic route involves the condensation of vanillin with malonic acid in the presence of piperidine, followed by decarboxylation. The reaction conditions typically include heating the mixture under reflux .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, such as Lobelia chinensis. The plant material is subjected to solvent extraction, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Isoferulic acid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various products, including quinones and other oxidized derivatives.

    Reduction: Reduction of this compound can yield dihydrothis compound.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like acetic anhydride and alkyl halides are used for substitution reactions.

Major Products:

Scientific Research Applications

Isoferulic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Isoferulic acid is similar to other hydroxycinnamic acids, such as:

    Ferulic acid: An isomer of this compound with the methoxy group at the 3-position.

    Caffeic acid: Another hydroxycinnamic acid with two hydroxyl groups on the benzene ring.

    p-Coumaric acid: A hydroxycinnamic acid with a single hydroxyl group on the benzene ring.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct antioxidant properties and biological activities. Its ability to inhibit advanced glycation end products formation sets it apart from other similar compounds .

Properties

IUPAC Name

(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURCVMIEKCOAJU-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314847
Record name trans-Isoferulic acid
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Molecular Weight

194.18 g/mol
Source PubChem
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Physical Description

Solid
Record name Isoferulic acid
Source Human Metabolome Database (HMDB)
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Boiling Point

409.00 to 411.00 °C. @ 760.00 mm Hg
Record name Isoferulic acid
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CAS No.

25522-33-2, 537-73-5
Record name trans-Isoferulic acid
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Record name Isoferulic acid
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Record name (E)-3'-Hydroxy-4'-methoxycinnamic acid
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Record name 3-hydroxy-4-methoxycinnamic acid
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Record name ISOFERULIC ACID
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Melting Point

228 - 233 °C
Record name Isoferulic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000955
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of isoferulic acid?

A1: this compound has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol.

Q2: Are there any spectroscopic techniques used to characterize this compound?

A2: Yes, several spectroscopic techniques are commonly employed for the characterization of this compound, including ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For example, researchers used UV detection at 320 nm for HPLC analysis. [] Researchers have also utilized single-crystal X-ray diffraction to determine the crystal structure of magnesium (II) and manganese (II)/sodium (I) complexes of this compound. []

Q3: What is the stability of this compound under various pH conditions?

A3: Studies have shown that this compound remains stable in a pH range of 2.66 to 9.60 at room temperature (25 °C) with no observed degradation. []

Q4: How stable is this compound in urine?

A4: this compound exhibits stability in urine under air exposure, showing no signs of degradation. []

Q5: Does this compound exhibit any inhibitory effects on enzymes?

A5: Yes, this compound has been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin synthesis. It effectively inhibits both monophenolase and diphenolase activities of the enzyme. [] this compound has also been identified as a potent inhibitor of intestinal α-glucosidase, particularly maltase and sucrase, enzymes involved in carbohydrate digestion. []

Q6: What is the mechanism of tyrosinase inhibition by this compound?

A6: Kinetic studies using a Lineweaver-Burk plot revealed that this compound acts as a competitive inhibitor of tyrosinase in the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA). []

Q7: Does the position of the hydroxyl group on the aromatic ring of this compound affect its antioxidant activity?

A7: Yes, the position of the hydroxyl group influences the antioxidant activity. For instance, this compound with the hydroxyl group in the meta position showed lower antiradical efficacy compared to ferulic acid, which has the hydroxyl group in the para position. []

Q8: Does methylation of this compound affect its activity?

A8: Research suggests methylation of the hydroxyl group on the phenol ring of this compound can decrease its free radical scavenging activity. []

Q9: What is the pharmacokinetic profile of this compound after intravenous administration in rabbits?

A9: Following intravenous administration in rabbits, the plasma concentration-time profile of this compound can be described by a bi-exponential equation. The elimination half-life ranged from 13.33 to 14.00 minutes, and the systemic clearance ranged from 20.92 to 23.75 mL/min. []

Q10: What is the bioavailability of this compound after oral administration in rabbits?

A10: The absolute bioavailability of this compound after oral administration in rabbits was determined to be 0.22 ± 0.03, suggesting a significant first-pass effect. []

Q11: How is this compound metabolized in rabbits?

A11: In rabbits, this compound is primarily metabolized via glucuronidation, with less than 1% excreted unchanged in urine. The percentage of glucuronidation was found to be greater than 37.49 ± 12.25%. []

Q12: What are the effects of this compound on glucose levels?

A12: this compound has demonstrated anti-hyperglycemic effects in streptozotocin-induced diabetic rats. [] It has also shown potential in lowering plasma glucose levels in spontaneously diabetic rats, which exhibit similarities to type 1 diabetes. []

Q13: What is the mechanism of action of this compound in lowering plasma glucose?

A13: Research suggests this compound may activate α1-adrenoceptors, which in turn enhance the secretion of β-endorphin. β-Endorphin then stimulates opioid μ-receptors, leading to increased glucose utilization and/or reduced hepatic gluconeogenesis. [, ]

Q14: Does this compound exhibit any effects on cell proliferation?

A14: In vitro studies have shown that this compound inhibits the proliferation of HepG2 cells (a human liver cancer cell line) in a dose-dependent manner. []

Q15: What are the effects of this compound on cytochrome P450 enzymes?

A15: this compound has been found to inhibit the expression of CYP1A1 and CYP3A4, enzymes involved in drug metabolism, in HepG2 cells. []

Q16: What is the effect of this compound on cytokine release?

A16: Aqueous extracts of Cimicifuga racemosa, rich in this compound, have been shown to inhibit the production of proinflammatory cytokines like IL-6, TNF-α, and IFN-γ in lipopolysaccharide (LPS)-stimulated human whole blood. []

Q17: Does this compound have any effect on protein glycation?

A17: this compound has demonstrated inhibitory effects on fructose- and glucose-mediated protein glycation and oxidation of bovine serum albumin (BSA) in vitro, suggesting its potential as an anti-glycation agent. []

Q18: How does this compound affect nitric oxide (NO) levels?

A18: Studies in Human Umbilical Vein Endothelial Cells (HUVEC) suggest that this compound can increase NO levels, potentially contributing to its vasodilatory and vascular-protective effects. []

Q19: Is there any information available on the toxicity and safety profile of this compound?

A19: While this compound is generally considered safe as a naturally occurring compound found in food sources, limited data is available on its potential toxicity and long-term effects. Further research, including comprehensive toxicological studies, is needed to establish its safety profile definitively.

Q20: What analytical methods are used to quantify this compound?

A20: High-performance liquid chromatography (HPLC) is widely used for the quantification of this compound in various matrices, including plant materials, biological samples, and pharmaceutical formulations. [, , , , , , , , ] Gas chromatography-mass spectrometry (GC-MS) has also been employed for the analysis of this compound, especially after derivatization. [, ]

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